molecular formula C15H10Cl2N4OS B6058478 N-(3,4-dichlorophenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea CAS No. 6073-08-1

N-(3,4-dichlorophenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B6058478
CAS RN: 6073-08-1
M. Wt: 365.2 g/mol
InChI Key: UKKBWUPSXQULLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea, commonly known as DCPTU, is a synthetic compound that has been widely used in scientific research for its various biological and physiological effects. DCPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of DCPTU involves the activation of TRP channels. DCPTU binds to the ankyrin repeat domain of TRPV4 and TRPA1 channels, leading to the opening of the channels and the influx of calcium ions into the cell. This influx of calcium ions leads to various physiological effects, including the activation of signaling pathways and the release of neurotransmitters.
Biochemical and Physiological Effects:
DCPTU has various biochemical and physiological effects, including the activation of TRP channels, the influx of calcium ions, the activation of signaling pathways, and the release of neurotransmitters. DCPTU has been shown to activate TRPV4 channels, leading to the regulation of osmoregulation, mechanosensation, and thermosensation. DCPTU has also been shown to activate TRPA1 channels, leading to the regulation of nociception. DCPTU has been shown to inhibit the growth of cancer cells, possibly through the activation of TRP channels.

Advantages and Limitations for Lab Experiments

DCPTU has several advantages for lab experiments, including its ability to activate TRP channels, its ease of synthesis, and its stability. However, DCPTU also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for research on DCPTU, including the study of its efficacy in vivo, the development of more potent and selective TRP channel agonists, and the study of its potential use in the treatment of various diseases, including cancer and pain. Additionally, the study of the structure-activity relationship of DCPTU and its analogs could lead to the development of more potent and selective TRP channel agonists.

Synthesis Methods

DCPTU can be synthesized using various methods. One of the most commonly used methods is the reaction of 3,4-dichloroaniline with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thiourea to obtain DCPTU. Other methods of synthesis include the reaction of 3,4-dichlorophenyl isocyanate with 5-phenyl-1,3,4-thiadiazol-2-amine and the reaction of 3,4-dichlorophenyl isocyanate with thiourea followed by the addition of 5-phenyl-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

DCPTU has been used in various scientific research applications, including the study of ion channels, particularly the transient receptor potential (TRP) channels. DCPTU has been shown to activate TRPV4 channels, which are involved in various physiological processes, including osmoregulation, mechanosensation, and thermosensation. DCPTU has also been used in the study of pain, as it has been shown to activate TRPA1 channels, which are involved in nociception. DCPTU has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4OS/c16-11-7-6-10(8-12(11)17)18-14(22)19-15-21-20-13(23-15)9-4-2-1-3-5-9/h1-8H,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKBWUPSXQULLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976200
Record name N'-(3,4-Dichlorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-3-[(2Z)-5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene]urea

CAS RN

6073-08-1
Record name N'-(3,4-Dichlorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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